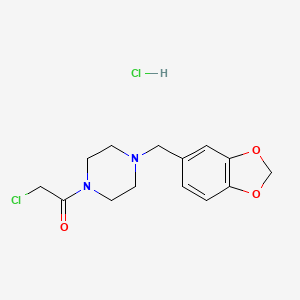![molecular formula C14H21Cl2N3 B8270886 1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride CAS No. 646055-75-6](/img/structure/B8270886.png)
1'-Pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique bicyclic framework, which includes a pyridine ring and a pyrrolidine ring. The presence of nitrogen atoms in the structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride typically involves multiple steps. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would likely be applied to produce this compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce secondary amines.
Aplicaciones Científicas De Investigación
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which 1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrogen atoms in the structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-azabicyclo[2.2.1]heptane: A simpler bicyclic compound with similar structural features.
7-azabicyclo[2.2.1]heptane: Another bicyclic compound with a different arrangement of nitrogen atoms.
Uniqueness
1’-(3-Pyridinyl)-spiro[1-azabicyclo[2.2.1]heptane-2,3’-pyrrolidine]dihydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
646055-75-6 |
|---|---|
Fórmula molecular |
C14H21Cl2N3 |
Peso molecular |
302.2 g/mol |
Nombre IUPAC |
1'-pyridin-3-ylspiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine];dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-2-13(9-15-5-1)16-7-4-14(11-16)8-12-3-6-17(14)10-12;;/h1-2,5,9,12H,3-4,6-8,10-11H2;2*1H |
Clave InChI |
RWTHRRULMOUKIP-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC1CC23CCN(C3)C4=CN=CC=C4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]acetonitrile](/img/structure/B8270811.png)
![(4-Oxo-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d]pyrimidin-3-yl)-acetic acid methyl ester](/img/structure/B8270818.png)
![(5S)-5-(Hydroxymethyl)-3-[(1R)-1-phenylethyl]-2-oxazolidinone](/img/structure/B8270819.png)

![1-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-2-OL](/img/structure/B8270838.png)



![1-(1H-Benzo[d]imidazol-2-yl)-3-(methylthio)propan-1-amine](/img/structure/B8270854.png)

![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B8270879.png)


